Cas no 1565004-86-5 (3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine)

3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a pyrrolidine moiety via an ether bridge. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The 2-methyl substitution on the pyrazine ring may enhance stability and influence binding affinity in target interactions. Its pyrrolidine component offers conformational flexibility, which can be advantageous in drug design for optimizing pharmacokinetic properties. The compound’s distinct scaffold makes it a valuable building block for exploring structure-activity relationships in medicinal chemistry applications.
3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine structure
1565004-86-5 structure
Product Name:3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine
CAS No:1565004-86-5
MF:C11H14N4O
MW:218.255061626434
CID:5324097
Update Time:2025-06-30

3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrazine, 2-methyl-4-(3-pyrrolidinyloxy)-
    • 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine
    • Inchi: 1S/C11H14N4O/c1-8-6-10-11(13-4-5-15(10)14-8)16-9-2-3-12-7-9/h4-6,9,12H,2-3,7H2,1H3
    • InChI Key: WUZQSXZGRTXZQU-UHFFFAOYSA-N
    • SMILES: C12=CC(C)=NN1C=CN=C2OC1CCNC1

3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine Pricemore >>

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3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine Related Literature

Additional information on 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine

Professional Introduction to Compound with CAS No. 1565004-86-5 and Product Name: 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine

The compound with the CAS number 1565004-86-5 and the product name 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound, featuring a pyrrolidine core linked to a pyrazolopyrazine moiety, makes it a promising candidate for further exploration in drug discovery and molecular pharmacology.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, driven by their ability to exhibit a wide range of biological functions. The 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine molecule is no exception, as its unique structural features suggest potential interactions with various biological targets. Specifically, the presence of the pyrazolopyrazine ring system is known to confer stability and reactivity that can be exploited for designing molecules with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The pyrrolidine ring is a common pharmacophore in many drugs, known for its ability to interact with biological receptors in a favorable manner. By incorporating this motif into the 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine structure, researchers can leverage its known bioactivity while exploring new therapeutic avenues. This approach aligns well with the current trend in drug development, which emphasizes the use of structurally diverse compounds to target complex diseases.

Recent studies have highlighted the importance of pyrazolopyrazine derivatives in medicinal chemistry. These compounds have been shown to exhibit inhibitory activity against various enzymes and receptors involved in pathological processes such as inflammation, cancer, and neurodegeneration. The 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine molecule, with its dual heterocyclic system, is well-positioned to contribute to this growing field. Its ability to modulate biological pathways makes it an attractive scaffold for further derivatization and optimization.

The synthesis of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrazolopyrazine core through cyclocondensation reactions. This intermediate is then functionalized via nucleophilic substitution or other coupling reactions to introduce the pyrrolidine moiety. The choice of reagents and reaction conditions is critical to achieving the desired product without side reactions that could compromise its integrity.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure, confirming the identity and purity of the product. Additionally, computational studies may be employed to predict possible conformations and interactions with biological targets.

The biological evaluation of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine typically involves in vitro assays designed to assess its activity against specific enzymes or receptors. For instance, enzyme inhibition assays can determine whether the compound interacts with enzymes involved in disease pathways such as kinases or phosphodiesterases. Similarly, receptor binding studies can evaluate its affinity for particular receptors that are relevant to therapeutic intervention.

In vivo studies are also crucial for understanding the potential therapeutic value of this compound. Animal models are used to assess its efficacy and safety profile before moving on to human clinical trials. These studies provide insights into how the compound behaves within a living organism, including its absorption, distribution, metabolism, excretion (ADME), and potential toxicological effects.

The significance of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine extends beyond its immediate applications in drug development. Its structural features make it a valuable tool for researchers studying heterocyclic chemistry and molecular recognition. By understanding how this compound interacts with biological targets at a molecular level, scientists can gain insights into broader principles that govern drug-receptor interactions.

Future research directions may focus on expanding the chemical diversity of this scaffold by introducing various substituents or exploring different heterocyclic linkages. Such modifications could lead to novel derivatives with enhanced potency or selectivity for specific biological targets. Additionally, advances in computational chemistry may enable more accurate predictions of biological activity based on molecular structure alone.

In conclusion,3-( { 2 -methyl - pyra z ol o [ 1 , 5 -a ] p y ra z i n - 4 - y l } o xy ) p y r r o l i d i n e with CAS No. 1565004-86-5 represents a promising entry point for developing new pharmaceutical agents with potential therapeutic applications across multiple disease areas including cancer treatment,inflammation modulation,and neuroprotection.. Its unique structural features combined with recent advancements in synthetic methodologies make it an exciting candidate for further exploration.. As research continues,this compound has the potential not only to contribute directly toward new treatments but also serve as inspiration for future generations..

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